

# Spectroscopic Profile of 2-Isobutyl-1,3-Oxothiolane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Isobutyl-1,3-oxothiolane

Cat. No.: B15446483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-isobutyl-1,3-oxothiolane**. Due to the limited availability of published experimental data for this specific compound, this report leverages spectroscopic data from analogous structures, including the 1,3-oxothiolane core and compounds containing the isobutyl moiety, to predict the characteristic spectral features. This guide is intended to support researchers in the identification, characterization, and quality control of **2-isobutyl-1,3-oxothiolane** and related compounds in research and drug development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for **2-isobutyl-1,3-oxothiolane**. These predictions are based on established chemical shift principles and fragmentation patterns observed in structurally similar molecules.

### Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~5.2 - 5.4	t	~5.0 - 6.0
H-4 (OCH <sub>2</sub> )	~4.2 - 4.4 (1H), ~3.9 - 4.1 (1H)	m	-
H-5 (SCH <sub>2</sub> )	~3.1 - 3.3 (1H), ~2.9 - 3.1 (1H)	m	-
H-1' (CH <sub>2</sub> )	~1.8 - 2.0	m	~7.0
H-2' (CH)	~1.9 - 2.1	m	~6.5
H-3' (CH <sub>3</sub> )	~0.9 - 1.0	d	~6.5

### Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~85 - 90
C-4	~70 - 75
C-5	~35 - 40
C-1'	~45 - 50
C-2'	~25 - 30
C-3'	~22 - 24

### Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Predicted Identity	Relative Intensity
146	[M] <sup>+</sup> (Molecular Ion)	Low
103	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Moderate
89	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	High
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	High
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Moderate

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2955 - 2870	C-H stretch	Alkyl (isobutyl)
1465 - 1450	C-H bend	Alkyl (isobutyl)
1385 - 1365	C-H bend (gem-dimethyl)	Isobutyl
1250 - 1000	C-O stretch	Acetal
700 - 600	C-S stretch	Thioether

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of 5-10 mg of **2-isobutyl-1,3-oxathiolane** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:** A 400 MHz NMR spectrometer is used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12 - 16 ppm.
- Acquisition Time: 2 - 4 seconds.
- Relaxation Delay: 1 - 5 seconds.
- Number of Scans: 16 - 64.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200 - 240 ppm.
- Acquisition Time: 1 - 2 seconds.
- Relaxation Delay: 2 - 10 seconds.
- Number of Scans: 1024 - 4096.

## Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **2-isobutyl-1,3-oxothiolane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

#### Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40 - 400.

- Scan Speed: 1000 - 2000 amu/s.

## Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a drop of neat **2-isobutyl-1,3-oxothiolane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film<sup>[1]</sup>.

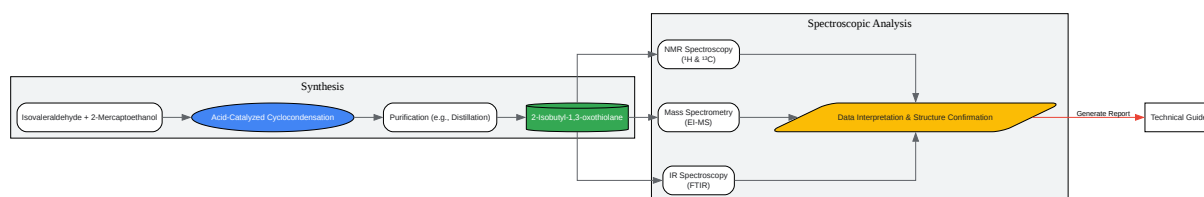
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16 - 32.
- Mode: Transmittance or Absorbance.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound such as **2-isobutyl-1,3-oxothiolane**.



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Fig. 1: General workflow for the synthesis and spectroscopic characterization of **2-isobutyl-1,3-oxothiolane**.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
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